molecular formula C15H14ClFN2O2S B2732041 3-(3-Chloro-4-fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1797287-46-7

3-(3-Chloro-4-fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No. B2732041
CAS RN: 1797287-46-7
M. Wt: 340.8
InChI Key: VOZAQJJXYKGSIB-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one, also known as CFPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3-(3-Chloro-4-fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one have been extensively studied for their antimicrobial properties. For instance, various azetidinones have been synthesized and evaluated for their effectiveness against a range of microbial pathogens. Studies have highlighted the clean and efficient synthesis of such compounds using microwave irradiation under solvent-free conditions, emphasizing the environmental benefits of this synthetic approach. These synthesized compounds have shown considerable antimicrobial activity, suggesting their potential as therapeutic agents in combating infectious diseases (Patel & Desai, 2005; Mistry, Desai, & Desai, 2016).

Anti-inflammatory and Analgesic Properties

Research into the pharmacological properties of related compounds has also uncovered their anti-inflammatory and analgesic effects. Through systematic synthesis and evaluation, certain derivatives have demonstrated significant antinociceptive and anti-inflammatory activities, making them potential candidates for the treatment of pain and inflammatory conditions. These findings are supported by rigorous pharmacological screening, which underscores the therapeutic versatility of these compounds (Selvam, Karthik, Palanirajan, & Ali, 2012).

Synthesis and Structural Elucidation

The synthesis of these compounds is a focal area of research, with studies exploring various synthetic routes and methodologies. For example, the transformation of azetidin-2-ones into different chemical structures under specific conditions has been investigated, revealing insights into the chemical behavior and stability of these compounds. Such research not only contributes to the understanding of their chemical properties but also opens up new avenues for the development of novel pharmaceutical agents (Mollet, D’hooghe, & de Kimpe, 2011).

Anticancer Potential

Moreover, the exploration of anticancer activities represents a promising area of research. Compounds with azetidinone and thiazolidinone scaffolds have been synthesized and evaluated against various cancer cell lines, demonstrating their potential as anticancer agents. This research is crucial in the search for new therapeutic options for cancer treatment, offering hope for more effective and targeted therapies (Hussein et al., 2020).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2S/c16-12-7-10(1-3-13(12)17)2-4-14(20)19-8-11(9-19)21-15-18-5-6-22-15/h1,3,5-7,11H,2,4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZAQJJXYKGSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

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